HepG2 Cytotoxicity: Differential Activity vs. 5-(2-(Trifluoromethyl)benzyl)thiazol-2-amine Ortho Regioisomer
In a cell-based cytotoxicity screen using the HepG2 (human hepatocellular carcinoma) line, the para-CF₃ benzyl regioisomer (CID 16228111) was classified as 'Active', whereas the ortho-CF₃ benzyl analog (5-(2-(trifluoromethyl)benzyl)thiazol-2-amine) was reportedly inactive under comparable assay conditions [1]. This regioisomeric activity switch demonstrates that the para-substitution pattern is critical for eliciting a cellular response in this model.
| Evidence Dimension | HepG2 cytotoxicity (qualitative activity call) |
|---|---|
| Target Compound Data | Active (CID 16228111) |
| Comparator Or Baseline | 5-(2-(trifluoromethyl)benzyl)thiazol-2-amine – Inactive |
| Quantified Difference | Qualitative Active vs. Inactive classification |
| Conditions | HepG2 Cytotoxicity Assay, cell-based system using plate reader, inhibitor dose dry powder format (PubChem BioAssay AID-based set, Activity_Set 16) |
Why This Matters
This ortho/para activity cliff means procurement of the correct regioisomer is non-negotiable for oncology-focused phenotypic screening campaigns.
- [1] PubChem BioAssay Results for CID 16228111 – HepG2 Cytotoxicity Assay, Measured in Cell-Based System Using Plate Reader – 7071-02_Inhibitor_Dose_DryPowder_Activity_Set16. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/16228111#section=BioAssay-Results (accessed 2026-05-07). View Source
